molecular formula C7H6Cl2N4 B13999711 7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine CAS No. 923282-75-1

7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B13999711
CAS No.: 923282-75-1
M. Wt: 217.05 g/mol
InChI Key: ZTSAHFSNLLWFPA-UHFFFAOYSA-N
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Description

7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine atoms attached at specific positions. The presence of these chlorine atoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Cyclization with Pyrimidine Precursors: The pyrazole intermediate is then subjected to cyclization with pyrimidine precursors under specific conditions to form the pyrazolopyrimidine core.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dechlorinated derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrazolopyrimidines, dechlorinated derivatives, and coupled products with various functional groups.

Scientific Research Applications

7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of kinase inhibitors and other targeted therapies.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of chlorine atoms, which impart distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

CAS No.

923282-75-1

Molecular Formula

C7H6Cl2N4

Molecular Weight

217.05 g/mol

IUPAC Name

7-chloro-1-(2-chloroethyl)pyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C7H6Cl2N4/c8-1-2-13-6-5(3-12-13)10-4-11-7(6)9/h3-4H,1-2H2

InChI Key

ZTSAHFSNLLWFPA-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C2=C1N=CN=C2Cl)CCCl

Origin of Product

United States

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